molecular formula C9H16ClNO3 B2571306 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride CAS No. 2416234-47-2

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride

Cat. No.: B2571306
CAS No.: 2416234-47-2
M. Wt: 221.68
InChI Key: YMGUUGKONQWUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride is a high-purity spirocyclic chemical building block intended for research and development applications, particularly in medicinal chemistry. This compound features a spirocyclic architecture that incorporates both ether and amine functionalities, making it a valuable scaffold for constructing novel molecular entities. Spirocyclic scaffolds are prized in drug discovery for their three-dimensionality, structural rigidity, and high fraction of sp3-hybridized carbon atoms, properties that are crucial for exploring complex chemical space and developing compounds with favorable physicochemical profiles . The carboxylic acid group provides a versatile handle for further synthetic diversification through amide bond formation or other coupling reactions, allowing researchers to introduce additional complexity and functionality. As a spirocyclic amine derivative, this compound is of significant interest for creating new bioactive molecules. Researchers are exploring similar spirocyclic frameworks as key peripheries in the development of novel antibiotic agents, such as fluoroquinolone congeners, where they can influence potency and the spectrum of activity against resistant pathogens . The structural characteristics of this scaffold make it a compelling candidate for generating libraries for biological screening in various therapeutic areas. This product is provided as the hydrochloride salt to enhance its stability and solubility. It is supplied with detailed quality control documentation. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-9(3-1-2-4-9)13-6-5-10-7;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNAGHAXQWQIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(NCCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spiro intermediate with a carboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Cyclization Reactions

The spirocyclic framework of this compound can be synthesized or modified through intramolecular cyclization. A common strategy involves deprotection of intermediates followed by spontaneous ring closure:

  • Example : Removal of a Boc (tert-butoxycarbonyl) protecting group with trifluoroacetic acid (TFA) triggers an intramolecular Michael addition, forming the 6-azaspiro[4.5]decane skeleton with high stereochemical control .

  • Conditions : TFA in dichloromethane (DCM) at 0–25°C, followed by neutralization with K₂CO₃ .

Reaction StepReagents/ConditionsOutcomeYieldSource
Boc deprotectionTFA in DCM, 0–25°CFree amine intermediate>85%
Intramolecular Michael additionK₂CO₃, MeOH6-Azaspiro[4.5]decane formation75–90%

Amidation and Carboxylic Acid Functionalization

The carboxylic acid group undergoes amidation to form derivatives with pharmacological relevance:

  • Reagents : Coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DIPEA (N,N-Diisopropylethylamine) in DMF or THF.

  • Example : Reaction with primary amines produces spirocyclic amides, which are intermediates in drug discovery.

SubstrateReagentsProductPuritySource
Carboxylic acid + R-NH₂HATU, DIPEA, DMFSpirocyclic amide>95%

Hydrolysis Reactions

The hydrochloride salt enhances solubility in aqueous media, facilitating hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of ester groups (if present) using HCl in dioxane/water.

  • Basic Hydrolysis : Saponification of esters with NaOH or LiOH in THF/MeOH.

ConditionReagentsOutcomeNotesSource
Acidic (pH < 3)6M HCl, 60°CCarboxylic acid regenerationHigh selectivity
Basic (pH > 10)2M NaOH, refluxDeprotonated carboxylateRequires neutralization

Enzyme Inhibition Mechanisms

The compound’s spirocyclic amine and carboxylate groups enable interactions with biological targets:

  • Mode : Competitive inhibition of enzymes like proteases or kinases via hydrogen bonding and steric effects.

  • Example : Analogous spirocycles inhibit NF-κB, a protein complex involved in inflammatory responses.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Analytical Characterization

Reaction products are validated using:

  • NMR Spectroscopy : Confirms regiochemistry and purity .

  • Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .

Scientific Research Applications

Overview

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties contribute to a range of potential biological activities, making it a subject of interest for researchers.

Biological Activities

Research indicates that 6-Oxa-9-azaspiro[4.5]decane hydrochloride exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting vanin-1, an enzyme involved in metabolic and inflammatory processes.
  • Neurological Effects : Evidence suggests that the compound may influence neurological pathways, warranting further exploration into its effects on neurotransmitter systems.

Synthetic Routes

Various synthetic strategies have been developed for producing this compound, including asymmetric synthesis methods that effectively construct the spirocyclic framework. Multi-step processes integrating different chemical reactions are commonly employed to yield high-purity products.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 6-Oxa-9-azaspiro[4.5]decane hydrochloride:

  • Antimicrobial Efficacy : A study demonstrated significant antibacterial activity against Gram-positive bacteria, indicating potential applications in treating infections.
  • Enzyme Interaction Studies : Research has shown promise in modulating inflammatory responses through the inhibition of vanin-1, which could lead to therapeutic applications in metabolic disorders.
  • Neuropharmacological Investigations : Ongoing studies are examining how this compound may affect neurotransmitter systems, potentially offering insights into treatments for neurological conditions.

Mechanism of Action

The mechanism of action of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogues of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride:

Compound Name CAS Number Molecular Formula Functional Groups Key Differences Reference
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid HCl 1321518-38-0 C₈H₁₆ClNO Carboxylic acid, spirocyclic Reference compound
6-Oxaspiro[4.5]decane-9-carboxylic acid 1491677-23-6 C₁₀H₁₆O₃ Carboxylic acid, no nitrogen Lacks the aza ring; larger decane core
6-Oxaspiro[4.5]dec-9-ylamine hydrochloride 1448046-14-7 C₉H₁₈ClNO Amine, spirocyclic Replaces carboxylic acid with amine
1-Oxa-8-azaspiro[4.5]decane hydrochloride 3970-79-4 C₈H₁₆ClNO Amine, different ring positions Oxa/aza positions reversed

Pharmacological and Physicochemical Properties

  • Solubility : The carboxylic acid group in the reference compound enhances water solubility compared to amine derivatives (e.g., 6-Oxaspiro[4.5]dec-9-ylamine hydrochloride), which require acidic conditions for dissolution .
  • Stability : Unlike Nicardipine hydrochloride (a dihydropyridine derivative), the spirocyclic structure of 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid HCl confers resistance to acid hydrolysis, similar to other rigid heterocycles .
  • Biological Activity: While berberine hydrochloride (a benzylisoquinoline alkaloid) exhibits antimicrobial properties, 6-Oxa-9-azaspiro[4.5]decane derivatives are primarily explored for their conformational rigidity in targeting protein-binding sites .

Critical Analysis of Contradictions and Limitations

Biological Activity

6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride is a spirocyclic compound characterized by its unique bicyclic structure, which incorporates both oxygen and nitrogen heteroatoms. Its chemical formula is C9H15ClN2O3\text{C}_9\text{H}_{15}\text{ClN}_2\text{O}_3 with a molecular weight of approximately 221.68 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The spiro configuration of this compound contributes to its distinct chemical properties. The presence of both oxygen and nitrogen heteroatoms enhances its solubility and reactivity, making it suitable for various research applications .

Property Value
Molecular FormulaC9H15ClN2O3
Molecular Weight221.68 g/mol
Chemical StructureSpirocyclic
SolubilityHigh (in aqueous solutions)

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Antitumor Activity : Interaction studies indicate that it can bind to various biological targets, potentially leading to antitumor effects. The mechanism of action may involve modulation of specific enzymes or receptors involved in cancer cell proliferation.
  • Cytotoxicity : In vitro assays have shown that this compound can exhibit cytotoxic effects against certain cancer cell lines, although the precise IC50 values and mechanisms remain to be fully elucidated.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

Cytotoxicity Assays

In one study, the cytotoxic effects of several compounds similar to 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid were evaluated against human cancer cell lines using the MTT assay. The results indicated moderate cytotoxicity against HL-60 (promyelocytic leukemia) cells, with some compounds achieving IC50 values around 20 µM .

The mechanism by which 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid exerts its biological effects appears to involve interactions with key molecular targets within cells. These interactions may lead to alterations in signaling pathways that promote apoptosis or inhibit cell proliferation.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other spirocyclic compounds, which also exhibit biological activity. Below is a comparison table highlighting these compounds:

Compound Name Molecular Formula Biological Activity
6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acidC11H19NO3Antitumor
1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochlorideC9H16ClNO3Antimicrobial
3-Methyl-1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochlorideC11H18ClN2O2Cytotoxic

Q & A

Q. What are the recommended synthesis methods for 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride?

The synthesis of spirocyclic compounds like this typically involves cyclization reactions. For example, similar compounds (e.g., 8-aminospiro[4.5]decane hydrochloride) are synthesized via condensation of carbonyl-containing intermediates with amines or hydrazines under acidic conditions . Key steps include:

  • Using 2-oxa-spiro[3.4]octan-1,3-dione as a precursor for ring formation.
  • Introducing carboxylic acid groups via selective oxidation or hydrolysis.
  • Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage: Keep in sealed, moisture-proof containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to humidity, as hygroscopic properties may degrade the compound .
  • Handling: Use chemical-resistant gloves (e.g., nitrile) and work in a fume hood to prevent inhalation of dust. Implement electrostatic discharge controls due to potential flammability risks .

Q. What analytical techniques are suitable for characterizing this compound?

  • Structural confirmation: Use 1H^1H-NMR and 13C^{13}C-NMR to verify the spirocyclic framework and carboxylic acid proton environment. IR spectroscopy can confirm C=O and N–H stretches .
  • Purity assessment: High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is recommended. Mass spectrometry (ESI-MS) ensures molecular ion consistency .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Density functional theory (DFT) calculations can predict reaction pathways and transition states. For example:

  • Simulate cyclization energetics to identify optimal temperature/pH conditions.
  • Use molecular docking to assess steric hindrance in the spirocyclic core, guiding reagent selection (e.g., bulky vs. linear amines) .
  • Software like Gaussian or Schrödinger Suite enables virtual screening of reaction parameters, reducing experimental trial-and-error .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Scenario: Discrepancies in 1H^1H-NMR integration ratios may arise from dynamic ring puckering in the spiro structure.
  • Resolution: Perform variable-temperature NMR to observe conformational changes. Cross-validate with X-ray crystallography to confirm solid-state structure .
  • Advanced tools: Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals in the decane backbone .

Q. What are the decomposition pathways under thermal stress?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition at >200°C. Major products include:

  • Carbon monoxide (CO) and hydrogen chloride (HCl) via decarboxylation and dehydrohalogenation .
  • Nitrogen oxides (NOx_x) from amine oxidation. Mitigate risks by avoiding open flames and using inert atmospheres during high-temperature reactions .

Q. How does the spirocyclic structure influence reactivity in nucleophilic substitution reactions?

The rigid spiro framework restricts conformational flexibility, leading to:

  • Steric hindrance: Reduced accessibility to the azaspiro nitrogen, requiring strong nucleophiles (e.g., Grignard reagents) for substitution .
  • Ring strain: The oxa-aza system may undergo ring-opening under acidic conditions. Monitor pH (<4) to prevent undesired cleavage during reactions .

Design a factorial experiment to study reaction parameters for optimizing yield.
A 23^3 factorial design can evaluate temperature, catalyst loading, and solvent polarity:

  • Factors:
  • Temperature: 25°C vs. 50°C
  • Catalyst: 0.1 eq. vs. 0.3 eq. p-toluenesulfonic acid
  • Solvent: Ethanol vs. acetonitrile
    • Response: Yield (%) measured via HPLC.
    • Analysis: Use ANOVA to identify significant interactions (e.g., higher temperature improves cyclization but increases decomposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.